molecular formula C16H21N3O2 B13903120 Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate

Cat. No.: B13903120
M. Wt: 287.36 g/mol
InChI Key: MAWGRKFMOOKMAZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O2. It is known for its unique structure, which includes an indazole ring fused to a pyrrolidine ring, with a tert-butyl ester group attached to the carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate typically involves the reaction of indazole derivatives with pyrrolidine carboxylates under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .

Scientific Research Applications

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-indazol-1-ylpyrrolidine-1-carboxylate
  • Tert-butyl 2-indazol-1-ylpyrrolidine-1-carboxylate
  • Tert-butyl 3-indazol-1-ylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate is unique due to its specific indazole and pyrrolidine ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)18-9-8-13(11-18)19-14-7-5-4-6-12(14)10-17-19/h4-7,10,13H,8-9,11H2,1-3H3

InChI Key

MAWGRKFMOOKMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C3=CC=CC=C3C=N2

Origin of Product

United States

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